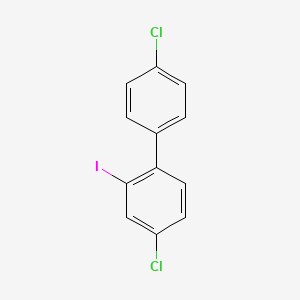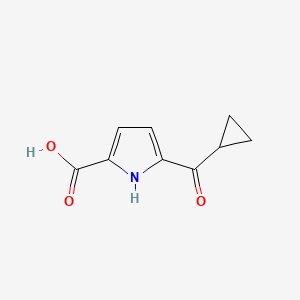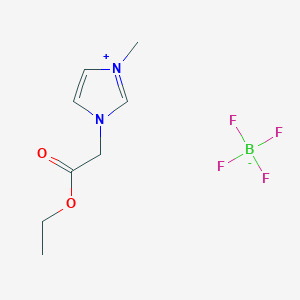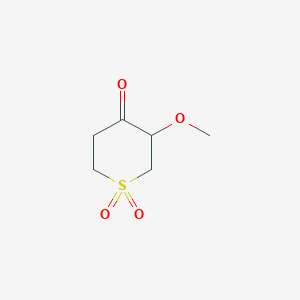
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- (9CI) is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes an aspartamide backbone linked to a hydroxybenzenepropanoyl group, leucine, and arginine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- involves multiple steps, starting with the preparation of the aspartamide backbone. This is typically achieved through the polycondensation of aspartic acid. The hydroxybenzenepropanoyl group is then introduced via a coupling reaction with the aspartamide backbone. The leucine and arginine residues are subsequently attached through peptide bond formation, using standard peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- undergoes various chemical reactions, including:
Oxidation: The hydroxybenzenepropanoyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohol derivatives.
Substitution: The amino groups in leucine and arginine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a drug delivery vehicle and its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and hydrogels.
作用機序
The mechanism of action of L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxybenzenepropanoyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Poly(aspartamide) derivatives: These compounds share the aspartamide backbone but differ in their side chains and functional groups.
Poly(glutamic acid) derivatives: Similar in their amino acid-based structure but with glutamic acid instead of aspartic acid.
Polylysine derivatives: Contain lysine residues and are used in gene delivery systems.
Uniqueness
L-Aspartamide, (alphaS)-alpha-hydroxybenzenepropanoyl-L-leucyl-L-arginyl- is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties
特性
分子式 |
C25H42N8O5 |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2-hydroxy-3-phenylpropyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C25H42N8O5/c1-15(2)11-20(31-14-17(34)12-16-7-4-3-5-8-16)24(38)32-18(9-6-10-30-25(28)29)23(37)33-19(22(27)36)13-21(26)35/h3-5,7-8,15,17-20,31,34H,6,9-14H2,1-2H3,(H2,26,35)(H2,27,36)(H,32,38)(H,33,37)(H4,28,29,30)/t17?,18-,19-,20-/m0/s1 |
InChIキー |
POSDZABSJUXIBG-NIVVRJPPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NCC(CC1=CC=CC=C1)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NCC(CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)

![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)





![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)

![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)



